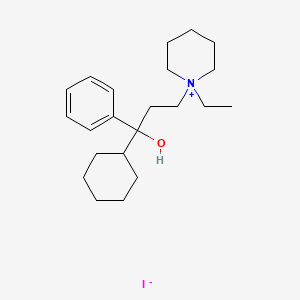
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide is a complex organic compound with a unique structure that includes a piperidinium core, a cyclohexyl group, a phenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidinium core: This can be achieved through the reaction of piperidine with ethyl iodide under basic conditions.
Introduction of the cyclohexyl and phenyl groups: This step involves the use of Grignard reagents or organolithium reagents to introduce the cyclohexyl and phenyl groups onto the piperidinium core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present in the molecule.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or other organic groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium chloride, sodium bromide, organic nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted piperidinium salts.
Scientific Research Applications
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)dimethylsulfonium iodide
- (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium iodide
Uniqueness
(-)-1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpiperidinium iodide is unique due to its specific combination of functional groups and its piperidinium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
30953-89-0 |
|---|---|
Molecular Formula |
C22H36INO |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-ethylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide |
InChI |
InChI=1S/C22H36NO.HI/c1-2-23(17-10-5-11-18-23)19-16-22(24,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3,6-7,12-13,21,24H,2,4-5,8-11,14-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
GPBPZUUQDMXAPV-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(E)-Phenyldiazenyl]phenyl}octadecanamide](/img/structure/B14697497.png)
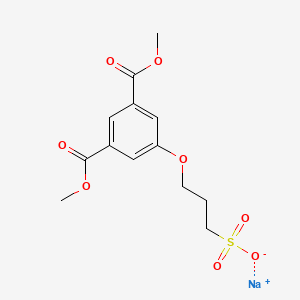
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)
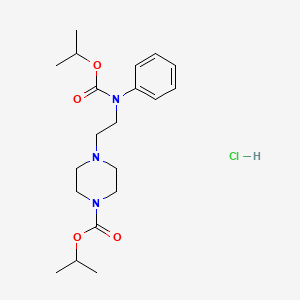
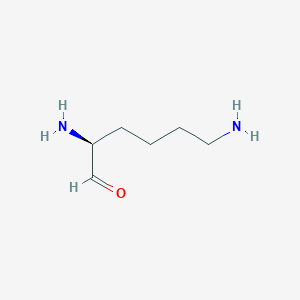
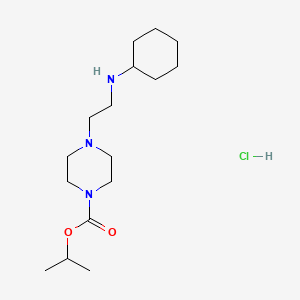
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)

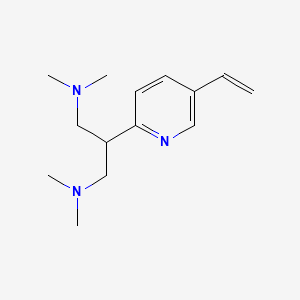
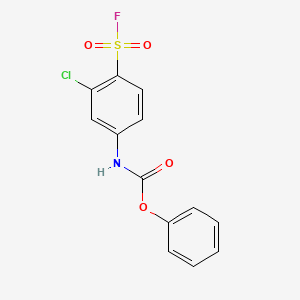

![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
